2-Bromo-1-(oxazol-4-yl)ethanone
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Overview
Description
2-Bromo-1-(oxazol-4-yl)ethanone is an organic compound with the molecular formula C5H4BrNO2 It is a brominated derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(oxazol-4-yl)ethanone typically involves the bromination of oxazole derivatives. One common method starts with the preparation of 4-oxazolyl ethanone, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and maintaining reaction conditions to achieve high yields and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like triethylamine or sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 1-(oxazol-4-yl)ethanone derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Products: Specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(oxazol-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(oxazol-4-yl)ethanone is not extensively studied. its reactivity is primarily due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The oxazole ring can also engage in interactions with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone: This compound has a similar structure but with additional methyl and phenyl groups, which may alter its reactivity and applications.
1-(2-Bromo-1,3-oxazol-4-yl)ethanone: Another brominated oxazole derivative with slight structural variations.
Uniqueness: 2-Bromo-1-(oxazol-4-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the bromine atom makes it a versatile intermediate for further functionalization in organic synthesis.
Properties
Molecular Formula |
C5H4BrNO2 |
---|---|
Molecular Weight |
189.99 g/mol |
IUPAC Name |
2-bromo-1-(1,3-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C5H4BrNO2/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 |
InChI Key |
PQZXVMJWTPTMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)C(=O)CBr |
Origin of Product |
United States |
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